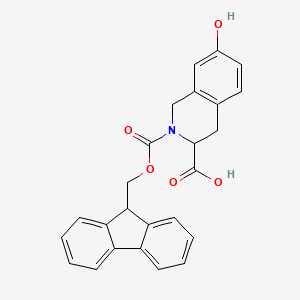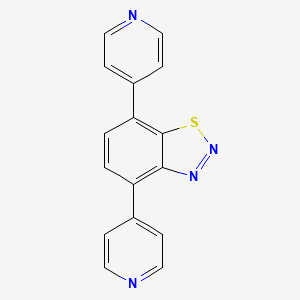![molecular formula C21H27N3O2 B12497902 2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethanone](/img/structure/B12497902.png)
2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-[(3s,5s,7s)-tricyclo[3311~3,7~]dec-1-yl]ethanone is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes a benzimidazole ring, a hydroxyethylamino group, and a tricyclodecyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzimidazole ring, the introduction of the hydroxyethylamino group, and the attachment of the tricyclodecyl moiety. Common reagents used in these reactions include benzimidazole, ethylene oxide, and tricyclodecane derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.
化学反応の分析
Types of Reactions
2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxyethylamino group may yield benzimidazole carboxylic acids, while reduction of the benzimidazole ring can produce hydrogenated benzimidazole derivatives.
科学的研究の応用
2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethanone involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The hydroxyethylamino group may participate in hydrogen bonding or electrostatic interactions, enhancing the compound’s binding affinity. The tricyclodecyl moiety provides structural stability and contributes to the compound’s overall bioactivity.
類似化合物との比較
Similar Compounds
- **2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethanone
- **this compound
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of the benzimidazole ring, hydroxyethylamino group, and tricyclodecyl moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
特性
分子式 |
C21H27N3O2 |
|---|---|
分子量 |
353.5 g/mol |
IUPAC名 |
1-(1-adamantyl)-2-[2-(2-hydroxyethylamino)benzimidazol-1-yl]ethanone |
InChI |
InChI=1S/C21H27N3O2/c25-6-5-22-20-23-17-3-1-2-4-18(17)24(20)13-19(26)21-10-14-7-15(11-21)9-16(8-14)12-21/h1-4,14-16,25H,5-13H2,(H,22,23) |
InChIキー |
FQHMNQKGGJIKPX-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)CN4C5=CC=CC=C5N=C4NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-hydroxy-5-(3-methoxyphenyl)-2-(4-methylpiperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12497819.png)

![2-{[2-(Benzyloxy)-5-chlorobenzyl]amino}ethanol](/img/structure/B12497834.png)

![N-{1-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-2-methylbenzamide](/img/structure/B12497848.png)
![4-hydroxy-2-(piperidin-1-yl)-5-(pyridin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12497854.png)


![5-[1-(Cyclohexylmethyl)-6-(3-methylmorpholin-4-yl)-1,3-benzodiazol-2-yl]-3-methyl-1,2-benzoxazole](/img/structure/B12497867.png)
![Methyl 3-amino-4-[(2,4-dimethylphenyl)sulfonyl]-5-(piperidin-1-yl)thiophene-2-carboxylate](/img/structure/B12497871.png)
![Methyl 5-{[4-(diethylamino)benzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12497888.png)
![5-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-2-(piperidin-1-yl)pyridine](/img/structure/B12497889.png)


